molecular formula C9H16O B13142031 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol

Cat. No.: B13142031
M. Wt: 140.22 g/mol
InChI Key: QIEODICUSXYJAZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol is a cyclopropane derivative with a unique structure characterized by a cyclopropane ring substituted with dimethyl and methylprop-1-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, or modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: A related compound with a carboxylic acid functional group.

    Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: An ester derivative with similar structural features.

Uniqueness

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol, also known by its IUPAC name as 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropylmethanol, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C10_{10}H18_{18}O
  • Molecular Weight: 158.25 g/mol
  • CAS Number: 5617-92-5
  • InChI Key: HIPIENNKVJCMAP-UHFFFAOYSA-N

The compound features a cyclopropane ring, which is significant in various biological interactions. Its structure allows for unique conformational flexibility and potential interaction with biological targets.

Insecticidal Properties

Research has shown that compounds related to this compound exhibit insecticidal activity, particularly in the context of pyrethroids. Pyrethroids are synthetic chemicals modeled after natural pyrethrins and are widely used for pest control due to their ability to disrupt sodium channels in insect nerve cells, leading to paralysis and death .

Table 1: Comparison of Insecticidal Compounds

Compound NameActive Ingredient TypeMechanism of Action
This compoundPyrethroid-likeSodium channel disruption
DeltamethrinSynthetic PyrethroidAlters sodium channel function
PermethrinSynthetic PyrethroidInduces neurotoxicity through ion channel modulation

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Certain derivatives have been observed to exhibit antimicrobial activity against various pathogens. This suggests potential applications in agricultural and pharmaceutical contexts .

Study on Lipoxygenase Inhibition

A notable study investigated the inhibitory effects of cyclopropane derivatives on lipoxygenase enzymes, which are implicated in inflammatory processes. The compound demonstrated an IC50_{50} value of approximately 630 µM against guinea pig polymorphonuclear leukocytes' lipoxygenase activity . This finding positions it as a candidate for further development in anti-inflammatory therapies.

Environmental Impact and Degradation

The degradation of pyrethroids in the environment often leads to the formation of cyclopropane acids, including derivatives of this compound. Understanding the metabolic pathways and environmental persistence of these compounds is crucial for assessing their ecological impact .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropan-1-ol

InChI

InChI=1S/C9H16O/c1-6(2)5-7-8(10)9(7,3)4/h5,7-8,10H,1-4H3

InChI Key

QIEODICUSXYJAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)O)C

Origin of Product

United States

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